2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of indene derivatives. Characterized by its unique structure, this compound features a fluorophenyl group attached to the indene core, which contributes to its chemical properties and potential applications. The compound is notable for its potential in various scientific fields, including medicinal chemistry and materials science.
The compound's molecular formula is , and it has a molecular weight of approximately 240.25 g/mol. It can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.
2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione is classified as an indene derivative and can be further categorized under organic compounds with potential biological activity. Its structural characteristics allow it to participate in various chemical reactions, making it a subject of interest in organic synthesis and pharmaceutical research.
The synthesis of 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione typically involves several steps:
The molecular structure of 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.25 g/mol |
IUPAC Name | 2-(3-Fluorophenyl)-1H-indene-1,3-dione |
InChI | InChI=1S/C15H11FO2/c16-14-10-8-7-9(11-14)12(17)13(18)19/h7-11H,1-6H3 |
Canonical SMILES | Cc1ccccc1C(=O)c2ccccc2C(=O)F |
2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions:
The mechanism of action for 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione primarily involves its interaction with biological targets:
The compound has several applications across different fields:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3